molecular formula C33H60N6O6 B12728880 Palmitoyl tripeptide-1 acetate CAS No. 1628252-62-9

Palmitoyl tripeptide-1 acetate

Cat. No.: B12728880
CAS No.: 1628252-62-9
M. Wt: 636.9 g/mol
InChI Key: UCDKTEPCRXPBGM-DHBRAOIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl tripeptide-1 acetate involves a stepwise peptide synthesis process. The C-terminal amino acid (lysine) is protected on its acidic function, and each N-protected amino acid (glycine, histidine) is sequentially coupled to the amino terminus. The peptide is elongated by one amino acid at each step, followed by deprotection and amidation .

Industrial Production Methods

The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified .

Chemical Reactions Analysis

Mechanism of Action

Palmitoyl tripeptide-1 acetate works by stimulating fibroblasts, which are cells responsible for producing collagen and other extracellular matrix components. The peptide binds to specific receptors on fibroblasts, triggering a signaling cascade that leads to increased collagen production and improved skin elasticity . This mechanism is similar to that of retinoids but with a lower irritation profile .

Comparison with Similar Compounds

Properties

CAS No.

1628252-62-9

Molecular Formula

C33H60N6O6

Molecular Weight

636.9 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1

InChI Key

UCDKTEPCRXPBGM-DHBRAOIWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O

Origin of Product

United States

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